molecular formula CH6BrN B1254693 Methylamine hydrobromide CAS No. 6876-37-5

Methylamine hydrobromide

Cat. No.: B1254693
CAS No.: 6876-37-5
M. Wt: 111.97 g/mol
InChI Key: ISWNAMNOYHCTSB-UHFFFAOYSA-N
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Description

Methylamine hydrobromide (CH 5 N·HBr), also known as methylammonium bromide (MABr), is a high-purity organic ammonium halide supplied as a white to almost white powder or crystalline solid . With a molecular weight of 111.97 g/mol and a typical purity of >98.0%, it is characterized by a high melting point, reported between 248 °C to 253 °C and up to 296 °C for higher purity grades . This compound is hygroscopic and should be stored in a cool, dark place, preferably under inert gas to ensure stability . Its primary research application is as a crucial precursor in the synthesis of halide perovskites, such as methylammonium lead bromide (MAPbBr 3 ) . These perovskite materials are fundamental to advancing next-generation technologies, including high-efficiency perovskite solar cells (PSCs), light-emitting diodes (LEDs), and photodetectors . The high purity of the compound (>99.99%) is essential for producing perovskite films with low defect density, superior crystallinity, and enhanced optoelectronic properties, which directly translate to higher energy conversion efficiency and improved device stability . A novel application has also been demonstrated in environmental science, where this compound is used as a key reagent in a highly sensitive and selective photoluminescence-based method for detecting the presence of environmental lead . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human, veterinary, or household use.

Properties

IUPAC Name

methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWNAMNOYHCTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74-89-5 (Parent)
Record name Methylammonium bromide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

111.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6876-37-5
Record name Methylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6876-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylammonium bromide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Methylamine (B109427) Hydrobromide

The primary and most direct method for synthesizing methylamine hydrobromide involves the acid-base reaction between methylamine and hydrobromic acid. This reaction is a straightforward neutralization process where the basic amine reacts with the strong acid to form the corresponding ammonium (B1175870) salt.

Reaction of Methylamine with Hydrobromic Acid

The synthesis of this compound is achieved by reacting methylamine (CH₃NH₂) with hydrobromic acid (HBr). cymitquimica.comreddit.com This exothermic reaction results in the formation of the methylammonium (B1206745) cation (CH₃NH₃⁺) and the bromide anion (Br⁻), which together constitute the salt this compound. samaterials.com The reaction is typically carried out in a suitable solvent, and the product, a white crystalline solid, can be isolated upon completion. cymitquimica.com

Various sources of methylamine can be utilized, including solutions in water, ethanol (B145695), or methanol. amazonaws.comresearchgate.netrsc.orgrsc.org The reaction is generally performed at a reduced temperature, often in an ice bath, to control the exothermic nature of the neutralization. amazonaws.comresearchgate.netrsc.orgrsc.orgresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for achieving high purity and yield, which is particularly important for its application in high-tech materials. noctiluca.eu Key parameters that are often adjusted include temperature, reaction time, and purification methods.

The reaction is typically conducted at 0°C with vigorous stirring for a period of 2 to 2.5 hours to ensure complete reaction. amazonaws.comresearchgate.netrsc.orgresearchgate.net Following the reaction, the solvent is removed, often using a rotary evaporator. amazonaws.comresearchgate.net The resulting crude product is then purified by washing with a solvent in which the product is insoluble, such as diethyl ether, to remove any unreacted starting materials or byproducts. amazonaws.comresearchgate.netrsc.org This washing step is often repeated multiple times to ensure high purity. amazonaws.comresearchgate.netrsc.org Finally, the purified this compound is dried in a vacuum oven at elevated temperatures (e.g., 60°C) for an extended period to remove any residual solvent. amazonaws.comresearchgate.netrsc.org

The table below summarizes typical reaction conditions found in the literature.

ParameterConditionSource(s)
ReactantsMethylamine (in ethanol, methanol, or water), Hydrobromic Acid (in water) amazonaws.comresearchgate.netrsc.orgrsc.org
Temperature0°C amazonaws.comresearchgate.netrsc.orgrsc.orgresearchgate.net
Reaction Time2 - 2.5 hours amazonaws.comresearchgate.netrsc.orgresearchgate.net
PurificationWashing with diethyl ether, drying under vacuum amazonaws.comresearchgate.netrsc.org

Deuterated this compound Synthesis

The synthesis of isotopically labeled compounds, such as deuterated this compound, is of significant interest for various research applications, including mechanistic studies and as internal standards in analytical chemistry. chembk.com

Synthetic Pathways for Deuterated Alkylamines

Several synthetic strategies exist for the preparation of deuterated alkylamines. One common approach involves the reduction of nitriles or amides using a deuterium (B1214612) source. nih.gov For instance, the reduction of nitriles with reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) can yield α-deuterated amines. nih.gov Another method is the hydrogen-deuterium (H/D) exchange on amides using a catalyst like platinum on carbon (Pt/C) with heavy water (D₂O) as the deuterium source. osti.gov Subsequent reduction of the deuterated amide provides the perdeuterated amine. osti.gov

A method for synthesizing deuterated methylamine hydrochloride involves using Boc-protected benzylamine (B48309) as a starting material, which reacts with a deuterated methylation reagent. google.com This approach is noted to reduce the formation of tri- and tetra-substituted byproducts that can complicate purification in other methods. chembk.comgoogle.com

Deuteration Reagents and Stereochemical Considerations

The choice of deuteration reagent is critical for achieving high levels of deuterium incorporation. Common reagents include heavy water (D₂O), deuterated borohydrides, and deuterated methylating agents like deuterated methyl trifluoromethanesulfonate. osti.govgoogle.com The conditions for deuteration, such as temperature and catalyst, can significantly impact the efficiency of deuterium incorporation. osti.gov For example, in the H/D exchange of n-butyl amine catalyzed by Pt/C, initial attempts at 120°C resulted in only partial deuteration, and higher temperatures led to oxidation. osti.gov Protecting the amine as an acetyl amide was found to be a more effective strategy for achieving full deuteration. osti.gov

Stereochemical considerations are important in reactions where new chiral centers are formed. However, in the synthesis of this compound, which is achiral, these considerations are not a primary focus. The main goal is to achieve high isotopic purity.

This compound as a Precursor in Advanced Materials Synthesis

This compound is a key precursor in the synthesis of organic-inorganic hybrid perovskite materials. ossila.comsigmaaldrich.com These materials, particularly methylammonium lead bromide (CH₃NH₃PbBr₃), have garnered significant attention for their exceptional optoelectronic properties and applications in next-generation solar cells, light-emitting diodes (LEDs), and other optoelectronic devices. samaterials.comnoctiluca.euossila.com

The properties of the resulting perovskite materials, such as their band gap and stability, can be tuned by incorporating this compound. ossila.com For instance, MAPbBr₃ has a wider bandgap (~2.3 eV) compared to its iodide analogue, making it suitable for applications requiring absorption of high-energy photons, such as in tandem solar cells. samaterials.comossila.com The high purity of the this compound precursor is essential for fabricating high-performance perovskite devices with consistent and reliable properties. noctiluca.eu The synthesis of CH₃NH₃PbBr₃ quantum dots has also been demonstrated using this compound, leading to efficient light-emitting diodes. amazonaws.com

Role in Organic-Inorganic Hybrid Perovskite Formation

This compound (CH₃NH₃Br), also known as methylammonium bromide (MABr), is a fundamental organic salt precursor in the synthesis of organic-inorganic hybrid perovskites. samaterials.com Its primary role is to provide the methylammonium cation (CH₃NH₃⁺) and the bromide anion (Br⁻), which are essential building blocks for the formation of the perovskite crystal structure, most commonly methylammonium lead bromide (CH₃NH₃PbBr₃ or MAPbBr₃). tcichemicals.comitb.ac.id

The incorporation of the methylammonium cation and bromide anion into the crystal lattice directly influences the material's optoelectronic properties. tcichemicals.com The bromide halide is particularly crucial for tuning the band gap of the resulting perovskite. tcichemicals.com MAPbBr₃ perovskites exhibit a relatively wide band gap of approximately 2.2 to 2.3 eV. samaterials.comlookchem.com This characteristic makes them suitable for absorbing high-energy photons (shorter wavelengths, typically under 560 nm), rendering them useful for applications such as the front cell in tandem solar cells and in the fabrication of green light-emitting diodes (LEDs). samaterials.comtcichemicals.comlookchem.com

Beyond forming pure bromide perovskites, this compound is a critical component in compositional engineering to create mixed-halide and mixed-cation perovskites. In these complex systems, MABr is used as an additive to precisely tune the optical and electrical properties of the material. apvi.org.au For instance, it can be combined with iodide-based precursors to form mixed-halide perovskites (e.g., MAPb(I₁₋ₓBrₓ)₃), allowing for fine control over the band gap across the visible spectrum. rsc.org Furthermore, in triple-cation perovskite formulations (e.g., involving formamidinium and cesium), the addition of MABr can enhance structural stability, improve charge transport, and help achieve a desired crystal orientation without introducing secondary phases. apvi.org.aunih.gov Research has shown that an optimal concentration of MABr is necessary to produce high-quality mixed-perovskite films with improved device performance. apvi.org.au The substitution of iodide with bromide and the presence of the methylammonium cation have also been linked to enhanced material stability by inhibiting ion migration, a common degradation pathway in perovskite devices. nih.gov

Precursor Design and Stoichiometry in Solution-Phase Syntheses

In solution-phase syntheses, this compound is a key ingredient in the precursor solution, from which the perovskite material is crystallized. The design of this precursor solution, including the choice of solvents, the concentration of precursors, and their molar ratios (stoichiometry), is critical for controlling the nucleation and growth of the perovskite crystals, which in turn determines the quality, morphology, and performance of the final thin film or nanocrystal. sci-hub.se

The most common approach involves dissolving this compound and a lead halide, typically lead(II) bromide (PbBr₂), in a polar aprotic solvent. tcichemicals.comitb.ac.id N,N-dimethylformamide (DMF) is a widely used solvent due to its ability to dissolve both the organic and inorganic precursors. amazonaws.comfrontiersin.orgacs.org Other solvents and solvent mixtures, such as dimethyl sulfoxide (B87167) (DMSO), are also employed to influence the crystallization process by forming intermediate phases that can lead to more uniform and pinhole-free perovskite films. chinesechemsoc.org

The stoichiometry of the precursors in the solution is a crucial parameter. For the synthesis of CH₃NH₃PbBr₃, an equimolar ratio (1:1) of this compound to lead(II) bromide is often the starting point. google.com However, adjustments to this ratio are frequently made to influence the reaction kinetics and the final material properties. For example, using an excess of the methylammonium halide is a common strategy in the synthesis of perovskite nanocrystals to ensure complete conversion and passivate surface defects. nih.gov The precise molar ratios can affect crystal size, phase purity, and the concentration of defects in the final perovskite material. apvi.org.aursc.org

The table below summarizes various precursor designs for the solution-phase synthesis of bromide-containing perovskites using this compound, as reported in different studies.

Perovskite TargetMABr Molar RatioLead Source & RatioOther Precursors & RatioSolvent(s)Reference
CH₃NH₃PbBr₃ QDs0.16 mmolPbBr₂ (0.2 mmol)N/ADMF amazonaws.com
CH₃NH₃PbBr₃ QDs0.2 mmolPbBr₂ (0.2 mmol)N/ADMF, n-hexane frontiersin.org
CH₃NH₃PbBr₃ NPs2PbBr₂ (1)KPF₆ (2)DMF acs.org
CH₃NH₃PbBr₃ Crystal1.5Pb²⁺ (1)N/AHBr (aq) google.com
Mixed Halide PNCs0.8PbBr₂ (1)MAI (0.8)DMF rsc.org
MAPbI₂Br0.22 gPbI₂ (0.59 g)N/ANot Specified researchgate.net

Note: QDs = Quantum Dots, NPs = Nanoparticles, PNCs = Perovskite Nanocrystals, DMF = N,N-dimethylformamide, KPF₆ = Potassium hexafluorophosphate, HBr (aq) = Hydrobromic acid in water, MAI = Methylammonium iodide.

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions Involving the Bromide Anion

Methylamine (B109427) hydrobromide, as an ionic salt, provides both the methylammonium (B1206745) cation (CH₃NH₃⁺) and the bromide anion (Br⁻) in solution. The reactivity of the compound in nucleophilic substitution reactions is therefore characterized by the distinct roles these ions can play.

The bromide anion is a good leaving group in nucleophilic substitution reactions. However, its role as a nucleophile is comparatively weak, especially when compared to other nucleophiles like the hydroxide (B78521) ion (OH⁻) or the cyanide ion (CN⁻). science-revision.co.ukibchem.com Nevertheless, the bromide ion can participate in substitution reactions, particularly where it displaces a less effective leaving group or when present in high concentrations.

The more significant role in the context of methylamine hydrobromide stems from the methylammonium cation, which is the conjugate acid of methylamine (CH₃NH₂). crunchchemistry.co.uk Methylamine itself is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. bloomtechz.comchemguide.co.uk In a typical S_N2 reaction, this lone pair can attack an electrophilic carbon center, such as the one in an alkyl halide, displacing the halide leaving group. science-revision.co.ukibchem.com

For instance, the reaction of methylamine with an alkyl halide like bromoethane (B45996) results in the formation of a secondary amine (diethylamine, after subsequent reactions) and hydrogen bromide. crunchchemistry.co.ukchemguide.co.uk this compound can be considered a source for methylamine. In a solution at equilibrium, a small concentration of the free amine exists, which can engage in nucleophilic substitution. The reaction of methylamine with an acid chloride, such as ethanoyl chloride, proceeds violently to form N-methylethanamide and methylammonium chloride. chemguide.co.uk

The mechanism of these substitution reactions is dependent on the structure of the substrate (primary, secondary, or tertiary halogenoalkane). science-revision.co.uk Primary halogenoalkanes typically undergo S_N2 reactions, which are bimolecular and involve a single transition state. science-revision.co.uk Tertiary halogenoalkanes favor the S_N1 mechanism, a two-step process involving the formation of a carbocation intermediate. science-revision.co.uk

Proton Transfer Dynamics in Methylammonium Systems

The dynamics of proton transfer in systems containing the methylammonium cation (CH₃NH₃⁺) are complex and have been the subject of extensive research, particularly due to their relevance in hybrid perovskite materials. acs.orgresearchgate.net These dynamics involve the motion and exchange of protons between the amine group and its surrounding environment.

Studies combining solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling have provided significant insights. In methylammonium lead halide perovskites (CH₃NH₃PbX₃), the methylammonium cation undergoes rapid tumbling motions, on the picosecond timescale. researchgate.net For instance, in the cubic phase of CH₃NH₃PbI₃ at 330 K, the correlation time for the C-N axis rotation is approximately 0.85 ps. researchgate.net

Research on the vibrational spectra of the methylammonium ion captured within a crown ether scaffold reveals that even at low temperatures (10 K), significant spectral broadening occurs. nih.gov This is attributed to the strong coupling between the ion's motion within the scaffold and its N-H stretching vibrations, leading to vibrationally driven, intermolecular proton transfer. nih.gov This phenomenon highlights the intrinsic nature of proton delocalization and transfer in these systems, driven by zero-point vibrational energy. nih.gov

Metadynamics simulations on methylammonium lead bromide (MAPbBr₃) perovskites have been used to investigate the deprotonation of the methylammonium cation, a key step in degradation pathways. acs.org These calculations help determine the energy barriers for the formation of methylamine (CH₃NH₂) and hydrobromic acid (HBr). The stability of bromide-based perovskites is partially attributed to the higher basicity of the Br⁻ anion compared to I⁻, which influences the energetics of the proton transfer back to methylamine. acs.org The simulation of proton transfer upon photoionization in water chains, a related system, underscores the importance of nonadiabatic dynamics and the level of theory used in accurately predicting proton transfer rates. aps.org

Mechanisms of this compound Participation in Complex Organic Reactions

In multistep organic synthesis, protecting groups are crucial for masking reactive functional groups to achieve chemoselectivity. wikipedia.org While this compound is not a protecting group itself, its free base, methylamine, serves as a key reagent for the deprotection of certain amine and alcohol protecting groups. wikipedia.orglibretexts.org The salt can act as a convenient source for generating methylamine in situ.

A common application is the removal of the acetyl (Ac) and benzoyl (Bz) groups. libretexts.org These groups are often used to protect the N⁴ of cytosine and the N⁶ of adenine (B156593) in oligonucleotide synthesis. wikipedia.orglibretexts.org The deprotection mechanism involves the nucleophilic attack of methylamine on the carbonyl carbon of the acetyl or benzoyl amide. This cleavage is typically performed using aqueous or gaseous methylamine. wikipedia.orglibretexts.org

The general mechanism for deprotection of an acetylated amine (an amide) by methylamine is a nucleophilic acyl substitution.

Nucleophilic Attack: The lone pair on the nitrogen of methylamine attacks the electrophilic carbonyl carbon of the protected amide.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the methylamine nitrogen.

Leaving Group Departure: The intermediate collapses, and the original amine is eliminated as the leaving group, which is subsequently protonated. The products are N-methylacetamide and the deprotected free amine.

This strategy is valuable because the acetyl group is stable under various other conditions but can be removed selectively with amines like methylamine. libretexts.org Other protecting groups, such as the Boc group, are removed under acidic conditions, while the Fmoc group is removed by bases like piperidine, allowing for orthogonal protection strategies where different groups can be removed without affecting others. wikipedia.orgmasterorganicchemistry.com

Methylamine, sourced from its hydrobromide salt, can participate as a key building block in various cyclization and condensation reactions that form carbon-nitrogen bonds.

A prominent example is the Mannich reaction , a three-component condensation involving an aldehyde, a primary or secondary amine (like methylamine), and a compound with an active hydrogen (such as a ketone). nih.govpressbooks.pub The mechanism proceeds in two main stages:

Iminium Ion Formation: The amine (methylamine) reacts with the aldehyde (e.g., formaldehyde) to form an electrophilic iminium ion (CH₂=N⁺HCH₃) after dehydration. pressbooks.pub

Nucleophilic Attack: The enol or enolate form of the ketone attacks the iminium ion, forming a new carbon-carbon bond and yielding a β-amino-carbonyl compound, known as a Mannich base. nih.govpressbooks.pub

The Mannich reaction is significant in the biosynthesis of alkaloids, such as the synthesis of tropinone, which involves methylamine, succindialdehyde, and acetonedicarboxylate. nih.gov

Another relevant reaction is the Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often catalyzed by a base like an amine. nih.govacs.org While methylamine can act as the catalyst, it can also be a reactant. The reaction typically proceeds through the formation of an iminium ion intermediate when an amine catalyst is used, which increases the electrophilicity of the carbonyl compound. acs.org

Intramolecular condensation reactions, such as the Dieckmann condensation , are used to form cyclic structures. libretexts.org While this reaction typically involves the intramolecular cyclization of a diester to form a β-ketoester, analogous reactions involving amines can lead to the formation of cyclic amides (lactams). Methylamine can be incorporated into a linear substrate that, upon activation, undergoes intramolecular cyclization to form a nitrogen-containing ring.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving methylamine provide a quantitative understanding of its reactivity.

A detailed chemical kinetic model for the oxidation of methylamine has been developed, with rate coefficients calculated using ab initio theory. osti.gov The vapor-phase reaction of methylamine with hydroxyl radicals is a key atmospheric process.

ReactionRate Constant (k) at 25 °C (cm³/molecule·s)Atmospheric Half-life
CH₃NH₂ + •OH2.20 x 10⁻¹¹~18 hours nih.gov
CH₃NH₂ + O₃2.13 x 10⁻²⁰-

Data sourced from PubChem. nih.gov The half-life is based on an atmospheric concentration of 5x10⁵ hydroxyl radicals per cm³.

The thermal decomposition of methylamine and its reactions in the presence of other molecules have also been studied. Quantum-chemical studies on the reaction of methylamine with dimethyl carbonate have explored the thermodynamic parameters of the formation of hydrogen-bonded complexes. researchgate.net These studies indicate that reactions involving methylamine dimers or methylamine-methanol complexes are thermodynamically preferred over reactions with the methylamine monomer. researchgate.net

In a study of the methoxycarbonylation of aniline (B41778) with dimethyl carbonate, where methylamine was not a reactant but the kinetics were modeled similarly, a consecutive first-order reaction model was established. researchgate.net This type of kinetic modeling is essential for optimizing industrial processes. For the reaction of dimethyl carbonate with 2,4-diaminotoluene (B122806) catalyzed by nitrogen-containing organic compounds, the reaction kinetics show that N-methylation and N-carbamoylation are independent, parallel processes, with the conversion rate increasing with temperature. researchgate.net

Thermodynamic data for methylamine itself have been established through calorimetric measurements.

PropertyValue
Heat of Vaporization (at boiling point)5560 cal/mol
Standard Entropy (S⁰) of Gas (at boiling point)57.73 cal/deg/mol

Data from the Journal of the American Chemical Society. acs.org

These fundamental thermodynamic values are critical for calculating the equilibrium constants and energy balances of reactions involving methylamine.

Crystallographic Investigations and Crystal Engineering

Single Crystal X-ray Diffraction Studies of Methylamine (B109427) Hydrobromide

Single crystal X-ray diffraction (XRD) is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. Early investigations into the crystal structures of methylammonium (B1206745) halides, including the bromide, were conducted to understand their fundamental crystallographic parameters. iucr.org

Crystals of methylamine hydrobromide are typically very thin, soft, and irregularly shaped plates. iucr.org X-ray diffraction studies have confirmed its structure and provided detailed data on its lattice parameters. iucr.orgmendeley.com

Table 1: Crystallographic Data for this compound. This table presents the lattice parameters and crystal system information for this compound as determined by X-ray diffraction studies. iucr.org
ParameterValue
Crystal SystemTetragonal
Space GroupP4/nmm
Lattice Constant (a)4.81 Å
Lattice Constant (c)8.74 Å
Formula Units (Z)2
Calculated Density1.84 g/cm³

Diffraction studies allow for the precise measurement of the distances between atomic nuclei (bond lengths) and the angles between bonds. In this compound, the covalent C-N bond length within the cation is a key parameter. A reported value for this bond is approximately 1.48 Å. iucr.org

The interactions between the cation and anion are also defined by specific distances. The distance between the nitrogen atom of the cation and the surrounding bromide anions is critical for understanding the hydrogen bonding network. Similarly, the distance between the carbon atom and the bromide anions helps to define the packing. An analysis of these non-bonded distances, comparing them with the sum of ionic and van der Waals radii, helps to confirm the correct assignment of the carbon and nitrogen atom positions, which can be ambiguous in X-ray diffraction due to their similar scattering factors. iucr.org For instance, the N-Br⁻ distance is expected to be around 3.35 Å, while the C-Br⁻ distance is closer to 3.95 Å. iucr.org

Table 2: Selected Interatomic Distances in Crystalline this compound. This table provides key bond lengths and non-bonded contact distances derived from crystallographic analysis. iucr.org
Bond / ContactApproximate Distance (Å)
C-N Bond Length1.48
N···Br⁻ Contact Distance3.35
C···Br⁻ Contact Distance3.95

Supramolecular Assembly and Intermolecular Interactions

The assembly of individual methylammonium and bromide ions into a stable crystal lattice is governed by a combination of non-covalent interactions. Supramolecular assembly is the process where these ions organize into ordered structures. wiley.com These forces, while weaker than covalent bonds, are highly directional and collectively determine the crystal's structure and stability. mdpi.com

The primary force driving the supramolecular assembly in this compound is hydrogen bonding. iucr.org Hydrogen bonds are strong, directional electrostatic interactions that form between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen) and another nearby electronegative atom (like bromine). mdpi.comacs.org

In the crystal structure, the ammonium (B1175870) group (-NH₃⁺) of the methylammonium cation acts as a hydrogen bond donor, while the bromide anion (Br⁻) acts as the acceptor. This results in the formation of a network of N-H···Br hydrogen bonds. iucr.org These interactions are crucial for the stability of the crystal. acs.org The geometry of these bonds is such that the N, H, and Br atoms are nearly aligned in a straight line, maximizing the strength of the interaction. iucr.org The evolution of this hydrogen-bonding network is a key factor in the phase transitions observed in related perovskite materials at different temperatures and pressures. researchgate.net

In this compound, van der Waals forces exist between the methyl groups (-CH₃) of adjacent cations and between the cations and anions where hydrogen bonding is not the primary interaction. iucr.org The packing efficiency of the crystal is determined by how effectively these ions fill the space, which is a balance between the attractive hydrogen bonds and van der Waals forces, and the repulsive forces when atoms get too close. The size and shape of the methylammonium cation and the bromide anion dictate the final packed structure.

Crystal Growth Mechanisms and Habit Modification

The formation of this compound crystals, often as a precursor to more complex materials like perovskites, is typically achieved through solution-based methods. nus.edu.sggoogle.comrsc.org Understanding the mechanisms of crystal growth is essential for controlling the size, quality, and morphology of the final crystals. rsc.org

The growth of crystals from a solution is a kinetic process driven by supersaturation. It generally involves two main steps: the transport of solute molecules from the bulk solution to the crystal surface and the subsequent integration of these molecules into the crystal lattice. The growth can occur in a layer-by-layer fashion, where the relative growth rates of different crystal faces determine the final external shape, or habit, of the crystal. rsc.org For instance, the inverse temperature crystallization (ITC) method is a well-known technique used for growing crystals of related methylammonium lead bromide perovskites, where the solubility decreases as the temperature increases. rsc.orgresearchgate.net

Crystal habit modification involves changing the external shape of a crystal without altering its internal crystal structure. This can be achieved by controlling various crystallization parameters such as the solvent, the level of supersaturation, the cooling rate, or by introducing specific additives or impurities that act as habit modifiers. rsc.org These modifiers can selectively adsorb onto specific, typically fast-growing, crystal faces, thereby inhibiting their growth and allowing slower-growing faces to become more prominent in the final crystal shape. This control over crystal morphology is critical as it can influence the material's properties and its suitability for applications. rsc.org

Solution Evaporation Methods for Large Single Crystals

The solution evaporation method is a conventional and straightforward technique for growing single crystals, including those of perovskite structures involving this compound. This method relies on the principle of slowly evaporating a solvent from a saturated solution, which leads to a gradual increase in solute concentration and subsequent crystallization.

A typical procedure for growing methylammonium lead bromide (MAPbBr₃) crystals via solution evaporation involves several key steps. google.com Initially, precursor solutions are prepared. For instance, lead(II) bromide (PbBr₂) can be dissolved in a hydrobromic acid (HBr) solution. google.com Separately, a this compound (CH₃NH₃Br) solution is synthesized by reacting a methylamine (CH₃NH₂) solution with HBr solution, often at controlled low temperatures (e.g., 0–10°C). google.com

The two precursor solutions, Pb²⁺-HBr and CH₃NH₃Br, are then mixed, often in specific molar ratios, to create a supersaturated solution of the target perovskite material. google.com This mother liquor is typically heated (e.g., to 70°C) for an extended period to ensure homogeneity and then filtered. google.com The growth phase involves a controlled cooling and evaporation process. For example, the solution might be cooled at a specific rate (e.g., 1°C/h) to a constant temperature (e.g., 50°C), where it is held to allow for slow evaporation. google.com This process continues until large, high-quality crystals, sometimes reaching sizes of several millimeters, are formed and can be harvested. google.com While effective for certain systems, the slow evaporation method can be limited by the low solubility of some perovskite precursors, which restricts its broader application. rsc.org

Solvothermal Growth Techniques for Perovskite Crystals

Solvothermal growth is another significant technique employed for the synthesis of high-quality perovskite single crystals, including mixed halide systems. google.com This method involves a chemical reaction in a closed system, such as an autoclave, where the solvent is subjected to temperatures above its boiling point, leading to increased pressure. These conditions can enhance the solubility of precursors and facilitate the crystallization process.

A facile solvothermal approach has been successfully used to grow single crystals of mixed halide perovskites like CH₃NH₃Pb(Br₁₋ₓClₓ)₃. google.com In this process, precursors such as lead(II) bromide (PbBr₂), methylammonium bromide (CH₃NH₃Br), and methylammonium chloride (CH₃NH₃Cl) are dissolved in a suitable solvent like N,N-dimethylformamide (DMF). google.com The solution is then sealed in a vial and maintained at an elevated temperature (e.g., 50°C) without stirring. google.com

The formation of single crystals under these conditions is attributed to the strong affinity between bromide (Br⁻) and lead (Pb²⁺) ions at elevated temperatures. google.com The solvothermal method allows for precise control over the stoichiometry and can be used to grow crystals with varying halide ratios, resulting in materials with tunable properties. google.com Similar solvothermal methods have also been noted for the growth of methylammonium lead iodide perovskite crystals. unimib.it

Influence of Growth Parameters on Crystal Quality and Morphology

The quality, size, and morphology of methylammonium lead bromide perovskite crystals are highly dependent on various growth parameters. researchgate.netvjs.ac.vn Controlling these factors is crucial for tailoring the material's properties for specific optoelectronic applications. rsc.org Key parameters include precursor concentration, temperature, reaction time, and the choice of solvent. unimib.itresearchgate.net

Temperature: Temperature plays a critical role in methods like inverse temperature crystallization (ITC), where the solubility of the perovskite precursors in certain organic solvents (like DMF) decreases as the temperature rises. unimib.itrsc.org Increasing the growth temperature generally leads to an increase in the final size of the crystals. unimib.it However, excessively high temperatures can negatively affect the crystal's morphology. unimib.it For instance, in the ITC growth of MAPbBr₃, controlling the heating rate accurately based on solubility data is essential for reducing the crystal growth rate and improving quality. frontiersin.org Additives like the ionic liquid 1-butyl-3-methylimidazolium bromide (BMIB) have been shown to reduce the nucleation temperature from 80 °C to 60 °C, which can improve crystal quality. rsc.org

Precursor Concentration and Ratio: The concentration of the precursor solution directly impacts nucleation and growth. An increase in the MAPbBr₃ concentration can enhance morphological stability but also increases the probability of new nucleation events occurring, which may limit the final crystal size. unimib.it The molar ratio of precursors is also critical; for example, a 1:1 molar ratio of PbBr₂ and methylammonium bromide (MABr) is commonly used. unimib.it Deviations from this ratio can affect the resulting crystal structure and properties.

Reaction Time: The duration of the crystallization process influences the final product. Studies have shown that a reaction time that is too long can favor the transition from a desirable cubic shape to a less ideal hopper morphology. unimib.it

Solvent and Additives: The choice of solvent is fundamental. Solvents like N,N-dimethylformamide (DMF) and γ-butyrolactone (GBL) are commonly used, and their properties influence the solubility and crystallization kinetics. unimib.itrsc.org The purity of the precursor materials dissolved in the solvent can also have a significant impact on the electronic properties and defect density of the resulting single crystals. rsc.org Furthermore, the use of additives or complementary ligands can passivate surface defects and significantly improve the emissive features and charge transport in the crystals. acs.org

The interplay of these parameters determines the final crystal characteristics, as summarized in the table below.

Research Findings on Crystal Growth Parameters

Growth ParameterInfluence on Crystal PropertiesExample / ObservationCitation
TemperatureCrystal size generally increases with temperature. Too high or low temperatures can lead to poor morphology (e.g., hopper shape).In the inverse temperature crystallization (ITC) method for MAPbBr₃, crystals are grown by raising the temperature in a range of 50–88 °C. unimib.it
Precursor ConcentrationHigher concentration can improve morphological stability but may also lead to more nucleation events, limiting overall crystal size.Increasing MAPbBr₃ concentration in DMF solution leads to better morphological stability. unimib.it
Reaction TimeExtended reaction times can favor transitions to less desirable crystal morphologies.Excessively long reaction times were observed to favor the transition from cubic to hopper morphology in MAPbBr₃ crystals. unimib.it
Precursor PurityHigher purity precursors can reduce defect density and improve electronic properties of the single crystals.Using higher purity PbI₂ was found to greatly increase the power conversion efficiency of MAPbI₃ solar cells. Similar effects are studied for MAPbBr₃. rsc.org
Additives/LigandsCan reduce nucleation temperature, improve crystallinity, and passivate surface defects for enhanced optoelectronic properties.Adding BMIB ionic liquid to the MAPbBr₃ precursor solution reduced nucleation temperature and improved crystal quality. rsc.org

Spectroscopic Characterization in Research Contexts

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure and lattice dynamics of methylamine (B109427) hydrobromide. These methods probe the vibrational modes of the methylammonium (B1206745) (CH₃NH₃⁺) cation and its interaction with the bromide (Br⁻) anion.

In research settings, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is commonly used to acquire the IR spectrum of solid methylamine hydrobromide. wiley.com Studies have investigated the vibrational spectra of methylamine-hydrogen bromide complexes in inert gas matrices (argon and nitrogen) to understand the nature of the hydrogen bonding. rsc.org These experiments show significant differences in the spectra depending on the matrix, indicating increased proton transfer from hydrogen bromide to the amine in the more polar nitrogen matrix. rsc.org

Raman spectroscopy provides complementary information, particularly regarding lattice vibrations and the reorientational dynamics of the methylammonium cation. semanticscholar.org Temperature-dependent Raman studies, often conducted on related perovskite structures like CH₃NH₃PbBr₃, reveal phase transitions and the interplay between the organic cation and the inorganic lattice. semanticscholar.orgaps.org For instance, specific Raman bands associated with the rocking motion of the methylammonium cation are sensitive to changes in the crystal structure. semanticscholar.org

The table below summarizes key vibrational bands observed for this compound and related complexes.

Vibrational Mode Infrared (IR) Wavenumber (cm⁻¹) (in Ar matrix) rsc.orgRaman Wavenumber (cm⁻¹) (in CH₃NH₃PbBr₃) semanticscholar.orgAssignment
NH₃⁺ asymmetric stretch~3200-3400-Stretching of N-H bonds
CH₃ asymmetric stretch~3000~3020Stretching of C-H bonds
CH₃ symmetric stretch~2940~2970Stretching of C-H bonds
NH₃⁺ asymmetric deformation~1580-1600~1570Bending of H-N-H angles
CH₃ asymmetric deformation~1470~1470Bending of H-C-H angles
CH₃ symmetric deformation~1420~1420"Umbrella" motion of CH₃ group
CH₃ rock-~1255Rocking motion of the CH₃ group
C-N stretch~1000-1050~970Stretching of the C-N bond
NH₃⁺ rock-~915Rocking motion of the NH₃⁺ group

Note: Wavenumbers can vary based on the physical state (solid, matrix-isolated) and the specific compound (pure salt vs. perovskite).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure and assessing the purity of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized.

In ¹H NMR spectroscopy, the methylammonium cation gives rise to distinct signals corresponding to the methyl (CH₃) protons and the ammonium (B1175870) (NH₃⁺) protons. The chemical shift and multiplicity of these signals confirm the presence of the cation. For instance, in solution-state NMR, the methyl protons typically appear as a triplet due to coupling with the adjacent ammonium protons, while the ammonium protons appear as a quartet. acs.org The integration of these peaks provides a quantitative measure of the relative number of protons, confirming the 1:1 ratio of the methyl and ammonium groups. Solution ¹H NMR has also been used to study the dynamic processes of methylammonium ions in solution, revealing how additives can alter their lifetime and diffusion. acs.orgosti.gov

¹³C NMR spectroscopy provides a simpler spectrum, typically showing a single resonance for the methyl carbon, confirming that there is only one carbon environment in the molecule. docbrown.info The chemical shift of this carbon is characteristic of a methyl group attached to a nitrogen atom.

NMR is also a critical tool for purity analysis. The presence of impurity peaks in the spectrum can indicate residual solvents, starting materials, or byproducts from the synthesis. researchgate.net

Nucleus Typical Chemical Shift (δ) in ppm Signal Multiplicity Assignment
¹H~2.5 - 2.7TripletMethyl group (CH₃)
¹H~7.0 - 7.5QuartetAmmonium group (NH₃⁺)
¹³C~25 - 30SingletMethyl carbon (CH₃)

Note: Chemical shifts are dependent on the solvent and concentration. The values provided are typical ranges.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of compounds. For an ionic salt like this compound, the analysis typically focuses on the components in the gas phase. The technique often involves heating the sample to induce decomposition or vaporization, followed by ionization.

When analyzing the thermal decomposition products of materials containing methylammonium bromide, such as perovskites, MS can identify volatile species like methylamine (CH₃NH₂) and hydrogen bromide (HBr). acs.org The mass spectrum of methylamine itself shows a parent molecular ion [CH₃NH₂]⁺ at an m/z (mass-to-charge ratio) of 31. docbrown.info The most abundant fragment is typically the [CH₂NH₂]⁺ ion at m/z 30, formed by the loss of a hydrogen atom. docbrown.info Other fragments, such as [CH₃]⁺ at m/z 15, can also be observed. docbrown.info

In studies of related compounds, fragmentation patterns can help identify the molecular structure. For instance, the loss of HBr (m/z 80 or 82, depending on the bromine isotope) is a characteristic fragmentation pathway. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance, resulting in two peaks of similar intensity separated by 2 m/z units for any bromine-containing fragment. docbrown.info

m/z (Mass-to-Charge Ratio) Ion Fragment Origin
111/113[CH₃NH₃Br]⁺Molecular ion (less common for salts)
94/96[CH₃Br]⁺Fragment from decomposition/rearrangement
80/82[HBr]⁺Decomposition product
79/81[Br]⁺Bromine isotope ion
31[CH₃NH₂]⁺Methylamine molecular ion (decomposition product)
30[CH₂NH₂]⁺Base peak of methylamine, loss of H from [CH₃NH₂]⁺
15[CH₃]⁺Methyl cation fragment

Note: The observation of these fragments depends on the analysis conditions and the primary decomposition pathways.

Rotational Spectroscopy for Gas-Phase Product Identification

Rotational spectroscopy, also known as microwave spectroscopy, is an exceptionally high-resolution technique used for the unambiguous identification of small molecules in the gas phase. acs.org It works by probing the transitions between quantized rotational energy levels of molecules that possess a permanent dipole moment. acs.orgresearchgate.net

While not typically used to analyze the solid this compound salt directly, it is a powerful tool for identifying the gaseous products released during its thermal decomposition. acs.org In studies on the stability of methylammonium-based perovskites, rotational spectroscopy has been employed to definitively identify decomposition products like methylamine (CH₃NH₂) and methyl halides. acs.org The extreme resolution of this technique allows for the clear distinction between different molecules, isomers, and even isotopologues, which can be challenging for other methods. acs.orgfrontiersin.org

For example, by heating a sample containing methylammonium and bromide and analyzing the evolved gases, rotational spectroscopy can provide irrefutable evidence for the formation of methylamine and hydrogen bromide, confirming specific degradation pathways. acs.org The precision of the measured rotational transition frequencies, often accurate to a few kilohertz, allows for confident identification by matching them to established spectral libraries or quantum-chemical calculations. acs.orgfrontiersin.org

X-ray Diffraction Techniques for Phase and Crystalline Domain Analysis

X-ray diffraction (XRD) is the primary technique for determining the crystal structure, identifying crystalline phases, and analyzing the domain structure of solid materials like this compound.

In the context of perovskite synthesis, PXRD is used to verify the structure of the methylammonium bromide precursor and the final perovskite product, such as methylammonium lead bromide (CH₃NH₃PbBr₃). itb.ac.idlookchem.com For CH₃NH₃PbBr₃, PXRD studies have identified its cubic crystal structure at room temperature. acs.orglookchem.com The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the material; sharper peaks generally indicate higher crystallinity and larger crystallite size. researchgate.net

In situ X-ray diffraction allows researchers to monitor changes in the crystal structure as a function of external variables like temperature or pressure. nih.gov This is particularly valuable for studying phase transitions and other dynamic processes.

For materials containing methylammonium bromide, such as the perovskite CH₃NH₃PbBr₃, in situ XRD has been used to track structural phase transitions that occur upon heating or cooling. scispace.com For example, studies have shown that CH₃NH₃PbBr₃ undergoes transitions from an orthorhombic phase at low temperatures to a tetragonal phase and finally to a cubic phase at higher temperatures. scispace.com Similarly, high-pressure in situ synchrotron XRD experiments reveal pressure-induced phase transitions, such as a transition from a cubic (Pm-3m) to another cubic (Im-3) and then to a polar (Pmn2₁) phase in CH₃NH₃PbBr₃. nih.govarxiv.org These studies are crucial for understanding the structural stability and properties of the material under different operating conditions. In situ techniques, such as those employing nanofocused scanning X-ray diffraction, can even image the dynamics of ferroelastic domains during these phase transitions. nih.gov

Photoluminescence Spectroscopy for Optical Properties of Derived Materials

Photoluminescence (PL) spectroscopy is a crucial non-destructive technique for probing the optical and electronic properties of semiconductor materials derived from this compound, most notably methylammonium lead halide perovskites (MAPbX₃, where X can be Br, I, or Cl). This method involves exciting the material with photons of energy greater than its bandgap and analyzing the emitted light as electrons and holes recombine. The resulting spectrum provides profound insights into the material's quality, defect density, and fundamental electronic processes.

In the context of methylammonium lead bromide (MAPbBr₃) and related perovskites, PL studies are central to understanding their performance in optoelectronic applications. The PL spectrum of these materials is often characterized by a sharp, intense peak corresponding to the radiative recombination of free excitons (bound electron-hole pairs). arxiv.org The position, intensity, and width of this peak are direct indicators of the material's optical quality. For instance, high-quality single crystals of MAPbBr₃ exhibit very narrow excitonic resonance peaks in their low-temperature PL spectra, with a full width at half maximum (FWHM) of less than 2.5 meV at 4 Kelvin, which attests to their excellent optical quality and low defect density. arxiv.org

Research has demonstrated a strong correlation between the morphology of perovskite thin films and their luminescence properties. By adjusting the average crystallite dimension from tens of nanometers to several micrometers, it is possible to tune the material's optical bandgap and its photoluminescence lifetime. researchgate.net Larger crystallites generally exhibit a smaller bandgap and a longer PL lifetime, which corresponds to a smaller radiative bimolecular recombination coefficient, making them more suitable for applications like lasing. researchgate.net

Temperature-dependent PL measurements reveal the complex interplay between the material's crystal structure and its optical properties. Methylammonium lead halide perovskites undergo phase transitions from orthorhombic at low temperatures to tetragonal and then cubic at higher temperatures. acs.orgcnr.it These phase transitions are accompanied by distinct changes in the PL spectrum. For example, in MAPbBr₃, a second broad emission peak emerges in the PL spectrum only in the orthorhombic phase at low temperatures (below ~150 K). acs.orgunl.edu This low-energy band is often attributed to the radiative recombination of charge carriers trapped in surface defect states. unl.edu The orientation of the methylammonium cation within the crystal lattice, influenced by temperature, has a significant effect on the electronic band structure and, consequently, the optical properties observed in PL spectra. acs.orgrsc.org

Furthermore, PL quantum yield (PLQY), the ratio of photons emitted to photons absorbed, is a key metric for assessing the efficiency of light-emitting materials. Researchers have developed synthetic methods, such as liquifying MAPbBr₃ single crystals with methylamine gas, to produce nanocrystals with exceptionally high PLQY values exceeding 95%. researchgate.net This enhancement is attributed to the passivation of surface defects, which reduces non-radiative recombination pathways. researchgate.net

Table 1: Photoluminescence (PL) Emission Characteristics of Methylammonium Lead Halide Perovskites

MaterialPhaseTemperature (K)PL Emission Peak (nm)Associated Transition/Feature
MAPbBr₃Cubic300~580Radiative recombination from defect states unl.edu
MAPbBr₃Orthorhombic77~618-622Radiative recombination from defect states unl.edu
MAPbI₃TetragonalRoom Temp.~760-780Band-edge/Excitonic emission researchgate.net
MAPbCl₃TetragonalRoom Temp.~450-460Band-edge/Excitonic emission researchgate.net

Diffuse Reflectance Spectroscopy for Electronic Structure Insights

Diffuse Reflectance Spectroscopy (DRS) is a powerful and widely used technique to investigate the electronic structure of powdered semiconductor materials derived from this compound, such as methylammonium lead halide perovskites. It is particularly valuable for determining the optical bandgap (Eg), a fundamental property that governs the material's absorption of light. The method is applicable to powders and opaque samples where traditional transmission measurements are not feasible. mdpi.com

The technique involves illuminating a powdered sample with light of varying wavelengths and measuring the diffusely reflected light. To facilitate quantitative analysis, the sample is often mixed with a non-absorbing, highly reflective standard like barium sulfate (B86663) (BaSO₄). mdpi.comrsc.org The measured reflectance data (R) is then converted into a value proportional to the absorption coefficient (α) using the Kubelka-Munk function: F(R) = (1 - R)² / 2R. rsc.orgrsc.org This function relates the reflectance of a thick, scattering sample to its absorption and scattering coefficients.

For direct-bandgap semiconductors like methylammonium lead halides, the relationship between the absorption coefficient, photon energy (hν), and the optical bandgap is described by the Tauc relation: (αhν)² = A(hν - Eg). rsc.org By plotting [F(R)hν]² against hν (a "Tauc plot"), a linear region is obtained. The bandgap energy (Eg) is determined by extrapolating this linear portion to the energy axis where the value is zero. rsc.orgrsc.org

DRS has been instrumental in characterizing the bandgaps of the entire family of methylammonium lead halide perovskites (MAPbX₃, where X = Cl, Br, I) and their mixed-halide variants. Studies show that the bandgap can be systematically tuned by altering the halide composition. For instance, the bandgap increases as the halide is changed from iodine to bromine and further to chlorine. This tunability is a key advantage of perovskite materials for various optoelectronic applications. DRS measurements on mixed-halide single crystals, such as CH₃NH₃Pb(BrₓI₁₋ₓ)₃, confirm that the bandgap can be continuously adjusted between that of pure MAPbI₃ and pure MAPbBr₃ by controlling the bromide-to-iodide ratio. rsc.org

This analytical method provides essential data for designing solar cells and other photonic devices, as the bandgap determines the portion of the solar spectrum a material can absorb and convert into electrical energy.

Table 2: Optical Bandgap (Eg) of Methylammonium Lead Halide Perovskites Determined by Diffuse Reflectance Spectroscopy (DRS)

CompoundFormulaDetermined Bandgap (eV)
Methylammonium Lead IodideCH₃NH₃PbI₃~1.5 - 1.6
Methylammonium Lead BromideCH₃NH₃PbBr₃~2.2 - 2.3
Methylammonium Lead ChlorideCH₃NH₃PbCl₃~2.8 - 3.0
Fluorinated Methylammonium Lead BromideFCH₂NH₂PbBr₃~2.39

Note: The exact bandgap values can vary slightly depending on the specific synthesis method, sample preparation, and crystallinity.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Molecular Structure and Electronic States

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, bond strengths, and electronic charge distribution. High-level ab initio methods are employed to solve the electronic Schrödinger equation, providing a detailed picture of the molecular system.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations have been employed to study various aspects of molecules containing the methylamine (B109427) moiety. For instance, DFT has been used to analyze the reaction pathways of acid-catalyzed direct reductive amination involving methylamine and acetaldehyde. acs.org In such studies, DFT helps in understanding the interactions between reactants, like the formation of salt bridges and dimeric structures involving acetic acid and methylamine. acs.org

DFT is also used in comparative studies to benchmark its performance against other methods. For example, calculations of nuclear spin-spin coupling constants in methylamine show that DFT reproduces one-bond couplings like ¹J(CH) and ¹J(NH) reasonably well when compared to experimental data and higher-level methods. mdpi.org DFT-based geometry optimizations are also a standard procedure for refining structural models of complex systems involving methylamine. lookchem.com Furthermore, DFT methods, such as those including dispersion corrections (e.g., PBEsol-Grimme4), are utilized within Car-Parrinello molecular dynamics simulations to model complex processes like the degradation of methylammonium-based materials. acs.org

Coupling ConstantDFT Result (Hz)Experimental Value (Hz)Reference
¹J(NH)-63.5-66.0 mdpi.org
¹J(CH)139.1133.0 mdpi.org
²J(HNH)-11.2-9.6 mdpi.org
²J(HCH)-11.9-11.8 mdpi.org

This table presents a comparison of selected one-bond and geminal spin-spin coupling constants for methylamine calculated using Density Functional Theory (DFT) versus experimental values, demonstrating the method's utility. mdpi.org

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to account for electron correlation. wikipedia.orgfupress.net Second-order Møller-Plesset theory (MP2) is a common starting point for obtaining more accurate results than DFT or Hartree-Fock methods. q-chem.com

Coupled Cluster (CC) theory, particularly the CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies and properties. aip.orgnih.gov These methods, while more computationally demanding than DFT, provide benchmark-quality data. mdpi.org For example, CCSD(T) has been used to determine the geometries and harmonic vibrational frequencies for stationary points on the potential energy surface of reactions involving methylamine. rsc.org

Comparative studies on methylamine have benchmarked DFT results against CCSD calculations. mdpi.org While these high-level calculations are more resource-intensive, they are crucial for validating the results of more approximate methods and for systems where high accuracy is paramount. mdpi.orgchemrxiv.org For instance, the LNO-CCSD(T) method has been shown to offer a good accuracy-to-cost ratio for studying atmospheric molecular clusters that include methylamine. chemrxiv.org

Potential Energy Surface (PES) Mapping and Reaction Pathway Analysis

A potential energy surface (PES) is a mathematical function that describes the energy of a molecule as a function of its geometry. wayne.eduqueensu.ca By exploring the PES, chemists can map out reaction mechanisms, identify stable intermediates, and determine the energy barriers for chemical transformations. wayne.edu

An ab initio characterization of the PES for the reaction of a methylamine molecule with a 1D oxygen atom has been performed. rsc.org Such studies are crucial for understanding reaction dynamics. Similarly, the PES for the reaction between the chlorine atom and methylamine has been investigated to understand its multi-channel reaction dynamics. chemrxiv.org In the context of methylamine hydrobromide, PES mapping is essential for understanding its formation from methylamine and hydrogen bromide and its subsequent decomposition pathways.

On a potential energy surface, stationary points represent configurations where the net force on every atom is zero. These include energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which correspond to transition states. rsc.orgwayne.edu

Computational studies involve the precise location and characterization of these points. For the methylamine + O(1D) reaction, geometries and harmonic vibrational frequencies for all stationary points were determined at the CCSD(T)/aug-cc-pVTZ level of theory. rsc.org Identifying transition states is key to calculating activation energy barriers, which govern reaction rates. For the degradation of methylammonium (B1206745) bromide, an activation energy barrier of 35 kcal/mol was calculated for the reaction pathway that releases ammonia (B1221849) and methyl bromide. acs.org

The dissociation of chemical bonds is a fundamental chemical process. Theoretical studies on methylamine have investigated the photodissociation dynamics following electronic excitation, focusing on the cleavage of N-H and C-N bonds. researchgate.netnih.gov These studies reveal the existence of multiple reaction pathways. For example, upon photoexcitation, N-H bond fission in methylamine can proceed via different mechanisms, including coupling from the first excited state (S₁) to a repulsive S₂ state. researchgate.net

High-level ab initio calculations of potential energy curves as a function of the C-N bond distance have complemented experimental findings, revealing both prompt and slow dissociation mechanisms. nih.gov The dynamics can be complex, sometimes involving intersystem crossing to a triplet (T₁) surface, which can lead to products like triplet NH and methane. nih.gov Metadynamics simulations have also used the N-H and C-N bond distances as collective variables to simulate deprotonation and decomposition processes in methylammonium-containing systems. acs.org

Molecular Dynamics Simulations and Metadynamics for Chemical Transformations

While quantum mechanics describes the static properties of molecules, molecular dynamics (MD) simulations are used to study their behavior over time. aip.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of dynamic processes like conformational changes and chemical reactions.

Classical MD simulations have been used to investigate the behavior of methylamine at interfaces, such as its uptake at the air-water interface. aip.org For studying chemical reactions, which often involve large energy barriers and are rare events on the timescale of standard MD, enhanced sampling techniques like metadynamics are employed. acs.org

Metadynamics is a powerful tool for exploring the free energy landscapes of chemical reactions. acs.org It has been applied to study the degradation mechanisms of methylammonium halides, the constituent ions of this compound. acs.orgacs.org These simulations have elucidated the energy profiles and reversibility of different degradation routes. For instance, the reaction producing methylamine and hydrogen bromide was found to be mostly reversible, whereas the pathway yielding ammonia and methyl bromide was irreversible. acs.org The stability of the bromide-based system was attributed in part to the lower Brønsted–Lowry acidity of HBr compared to other hydrogen halides. acs.orgacs.org

Reaction PathwaySystemActivation Energy Barrier (kcal/mol)Reaction TypeReference
Release of CH₃NH₂ + HBrBr SystemN/A (Monotonically increasing free energy)Reversible acs.org
Release of NH₃ + CH₃BrBr System35Irreversible acs.org

This table summarizes key findings from metadynamics simulations on the degradation pathways of methylammonium bromide, highlighting the calculated energy barriers and the nature of the reactions. acs.org

Microsolvation Studies of Methylamine and its Protonated Forms

Microsolvation studies focus on the interaction of a solute molecule with a small, well-defined number of solvent molecules. These computational investigations bridge the gap between the gas phase and bulk solution, revealing the stepwise effects of solvation.

Ab initio calculations using methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) have been performed on clusters of methylamine with up to seven water molecules. researchgate.net These studies analyze the structure and stability of the resulting complexes.

Key findings from these microsolvation studies include:

Stable Configurations: For clusters with up to five water molecules, cyclic structures are generally the most stable. researchgate.net This stability arises from cooperative effects within the hydrogen bond network of the water molecules. As the number of water molecules increases, three-dimensional, spatial forms become the most stable configurations. researchgate.net

Proton Transfer from Water: A central question in the microsolvation of amines is the dissociation of a water molecule to transfer a proton, forming a methylammonium-hydroxide ion pair. Calculations show that these dissociated forms are not the most stable configurations in any of the studied small clusters. researchgate.net However, the energy difference between the dissociated and non-dissociated forms decreases as the number of water molecules increases, indicating that proton transfer becomes more favorable with greater solvation. researchgate.net

Hydrogen Bonding: The dominant interaction between methylamine and water involves a hydrogen bond from a water molecule's hydrogen to the nitrogen of the amine (DOD…ND₂ type). researchgate.net This type of hydrogen bond is found to have a longer lifetime (approximately 2.6 picoseconds) compared to water-water hydrogen bonds. researchgate.net

The presence of the methyl group can also influence the strength of intramolecular hydrogen bonds in larger molecules containing a protonated amine group, an effect that can persist even with the addition of a few solvent molecules. nih.gov

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Rotational Constants)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules like this compound. These predictions are vital for interpreting experimental spectra and for identifying molecules in various environments, such as the interstellar medium.

Rotational Spectroscopy: The rotational spectrum of methylamine has been predicted with high accuracy up to several terahertz (THz). researchgate.net These calculations provide transition frequencies, uncertainties, and rotational constants. Such theoretical spectra show very good correspondence with experimentally observed spectra, aiding in the assignment of complex spectral features that arise from the molecule's internal motions. researchgate.net

Vibrational Spectroscopy (Infrared): The infrared (IR) spectra of amine salts like this compound are characterized by specific features that can be understood through computational models. Amine salts possess large dipole moments due to the full positive and negative charges, which leads to intense IR absorption peaks. spectroscopyonline.com They also exhibit strong intermolecular hydrogen bonding, which results in very broad peaks. spectroscopyonline.com Theoretical calculations can predict the vibrational frequencies associated with specific modes, such as the N-H stretching and bending modes. For instance, in the presence of water molecules, calculations on methylamine-CO₂ complexes predict a significant red-shift in the asymmetric CO₂ stretching frequency upon the formation of a zwitterion, a signature that could be used for experimental identification. rsc.org

Electronic Spectroscopy (UV-VUV): Theoretical calculations help assign the electronic transitions observed in ultraviolet-visible (UV) and vacuum ultraviolet (VUV) absorption spectra. For methylamine, absorption bands centered around 5.7 eV, 7.2 eV, and 8.7 eV have been confirmed. researchgate.net These spectra often show fine structure due to vibrational progressions, particularly involving the amino wagging and methyl rocking modes. researchgate.net

Table 2: Examples of Predicted Spectroscopic Data for Methylamine

Spectroscopic Property Predicted Feature Method/Source
Rotational Spectrum Dominated by c Q-type series of transitions (e.g., Kₐ = 6 ← 5). Theoretical calculations compared with experimental observation. researchgate.net
Vibrational Spectrum Amino wagging (ν₉) and CH₃ rocking (ν₇) modes are optically active. Analysis of high-resolution UV-VUV spectra. researchgate.net
Vibrational Frequencies Fundamental frequency for amino wagging in CH₃NH₂ is ~636 cm⁻¹. Analysis of high-resolution UV-VUV spectra. researchgate.net
Internal Rotation A low torsional barrier (5.0 ± 0.5 cm⁻¹) for the methyl group. Determined from analysis of CH₃ND₂(Ã) excitation spectrum. researchgate.net

Applications in Advanced Materials Science

Fabrication of Organic-Inorganic Hybrid Perovskite Photovoltaics and Optoelectronics

Methylamine (B109427) hydrobromide is a key precursor for the synthesis of methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃ or MAPbBr₃) perovskites. ossila.comtcichemicals.com These perovskite materials are integral to a variety of optoelectronic devices, including perovskite solar cells (PSCs), light-emitting diodes (LEDs), photodetectors, and lasers. samaterials.comsolaveni.comlookchem.com The incorporation of methylamine hydrobromide allows for the tuning of the perovskite's electronic and optical properties. ossila.comtcichemicals.com Specifically, MAPbBr₃ perovskites possess a wide band gap of approximately 2.3 eV, which makes them effective absorbers of high-energy photons. ossila.com This characteristic is particularly advantageous for applications in the front cell of tandem solar cells, where they can achieve a higher open-circuit voltage compared to their iodide counterparts. ossila.com

PropertyValueApplication Benefit
Band Gap (MAPbBr₃) ~2.3 eVSuitable for high-energy photon absorption, use in tandem solar cells. ossila.com
HOMO Level 5.68 eVInfluences charge transfer with other device layers. ossila.com
LUMO Level 3.38 eVInfluences charge transfer with other device layers. ossila.com

The morphology of the perovskite active layer, including its uniformity, grain size, and crystallinity, is a critical factor that governs the performance of the resulting electronic device. arxiv.orgrsc.org this compound plays a role in the synthesis processes that aim to control and optimize this morphology. The quality of perovskite films can be significantly enhanced through various fabrication techniques.

One such technique is the exposure of the film to methylamine gas, which can induce recrystallization, reduce surface roughness, and heal morphological and micro-defects. arxiv.orgwiley.com This treatment can improve film uniformity and crystallinity, which directly impacts device performance by decreasing carrier recombination. wiley.com For instance, studies have shown that methylamine gas treatment can significantly increase the power conversion efficiency (PCE) of solar cells. wiley.com

Furthermore, the morphology can be controlled by modifying the precursor solution and deposition method.

Additives: The introduction of additives like hypophosphorous acid (HPA) into the precursor solution has been shown to increase the average grain size of MAPbBr₃ films threefold and reduce the concentration of trap states by a factor of 10. nih.gov

Solvent Engineering: Utilizing a mixture of solvents, such as dimethylformamide (DMF) with hydrobromic acid (HBr), can slow down the nucleation of MAPbBr₃ crystals. rsc.org This retarded reaction leads to the formation of denser, thinner, and more uniform films with superior surface coverage. rsc.org

Mixed Halides: Incorporating other halides, such as chloride, alongside bromide can result in the formation of smaller crystallites, which in turn produces a denser perovskite layer with improved film coverage. rsc.org

Vapor Annealing: The use of methylamine vapor annealing is a pivotal technique for improving the crystallinity and integrity of perovskite films, leading to the growth of densely packed grains and enhanced PCE in solar devices. arxiv.org

This compound is instrumental in producing perovskite materials that exhibit excellent optoelectronic properties, such as strong photoluminescence (PL), making them suitable for light-emitting applications. samaterials.comnoctiluca.eulookchem.com Perovskites based on methylammonium lead bromide (MAPbBr₃) are known for their high PL yield and bright green emission. noctiluca.eunih.gov Nanoplatelets of MAPbBr₃ have demonstrated bright photoluminescence at a wavelength of 529 nm, with a narrow spectral band and a high quantum yield of up to 85%. ossila.comlookchem.com

The charge carrier dynamics within these materials are complex and crucial for device efficiency. While MAPbBr₃ has promising properties, it can also possess a significant number of deep hole trap states, often located at or near grain boundaries, which can shorten charge-carrier lifetimes. nih.gov The study of these dynamics often employs techniques like time-resolved photoluminescence (TRPL) spectroscopy. rsc.orgrsc.org

Investigations into MAPbBr₃/p-g-C₃N₄ nanocomposites have revealed that photoexcited electrons in the conduction band and shallow trap states of the perovskite can be efficiently transferred to the graphitic carbon nitride. rsc.orgrsc.org This indicates a significant charge separation at the interface, which is beneficial for photoelectric conversion applications. rsc.orgrsc.org The rate of this charge transfer can be modulated by adjusting the composition of the nanocomposite. rsc.org The carrier dynamics are also influenced by factors such as surface capping ligands, which can affect the trapping of photoexcited excitons at the surface. rsc.org

Perovskite MaterialPhotoluminescence (PL) PeakPL Quantum YieldKey Carrier Dynamic Feature
MAPbBr₃ Nanoplatelets 529 nmUp to 85%Bright, narrow-band emission. ossila.comlookchem.com
MAPbBr₃ Thin Films Green EmissionHighPresence of deep hole traps can affect carrier lifetime. noctiluca.eunih.gov
MAPbBr₃/p-g-C₃N₄ NCs Green Emission-Efficient interfacial charge transfer from perovskite to p-g-C₃N₄. rsc.orgrsc.org

The unique properties of methylammonium lead bromide perovskites, derived from this compound, make them highly suitable for applications beyond solar cells, particularly in the field of high-energy radiation detection. nuaa.edu.cn The high atomic numbers of lead (Pb) and bromine (Br) in the MAPbBr₃ structure provide a high stopping power for X-rays, making these materials ideal for direct X-ray detection. nuaa.edu.cnresearchgate.net

High-quality single crystals of MAPbBr₃ have been synthesized and fabricated into sensitive X-ray detectors that exhibit fast response times and high sensitivity at room temperature. nuaa.edu.cnresearchgate.net These single-crystal devices benefit from a low density of trap states, which leads to a remarkably high mobility-lifetime (μτ) product, a key figure of merit for radiation detectors. researchgate.net The sensitivity of these perovskite-based detectors has been reported to be four times higher than that of conventional amorphous selenium (α-Se) detectors, allowing for the potential reduction of radiation doses in medical imaging applications like computed tomography. researchgate.netrug.nl

In addition to X-ray detectors, these materials are also employed in other optoelectronic devices such as:

Light-Emitting Diodes (LEDs): Leveraging their strong and tunable photoluminescence. samaterials.comsolaveni.com

Lasers: Due to their excellent optical properties and high PL quantum yields. samaterials.comnih.gov

Perovskite Self-Healing Systems and Dynamic Equilibria

A remarkable characteristic of methylammonium-based hybrid perovskites is their capacity for intrinsic self-healing, where the material can recover from photodamage. osti.govwiley.comwiley.com This behavior is closely tied to the dynamic chemical equilibria present within the crystal lattice, particularly the acid-base relationship between the methylammonium cation (MA⁺) and neutral methylamine (CH₃NH₂). wiley.com

The degradation of these perovskites can occur through the decomposition of MA⁺, releasing volatile products like methylamine and hydrogen halides (e.g., HBr). rsc.orgacs.org However, this process is often reversible. wiley.com The free methylamine generated during this process plays a crucial role in the self-healing mechanism. rsc.org It can migrate through the lattice and passivate defects, such as lead ions (Pb²⁺), thereby repairing the structure and restoring its optoelectronic properties. wiley.comrsc.org This dynamic equilibrium helps the material eliminate non-equilibrium defects that form during operation. wiley.com

The presence of ambient factors, such as moisture, can influence this self-healing process by modifying the local proton chemistry within the perovskite. wiley.com The dissociation of methylammonium into methylamine and HBr is a key step in this dynamic system, leading to the formation and subsequent passivation of various defect complexes. rsc.org

Use in Specialty Chemical Synthesis for Functional Materials

This compound is the salt formed from the reaction of methylamine, a primary amine, and hydrobromic acid. nuaa.edu.cnwiley.com Beyond its direct use as a perovskite precursor, the constituent parts of this compound are fundamental in broader chemical synthesis. Methylamine itself is a versatile chemical building block used to construct a wide array of more complex organic molecules and functional materials. airgasspecialtyproducts.comsigmaaldrich.com It serves as a key intermediate in the production of various commercial products, including pharmaceuticals, agricultural chemicals like insecticides and fungicides, and surfactants. airgasspecialtyproducts.com

As a primary amine derived from ammonia (B1221849), methylamine is a foundational reagent in organic synthesis. airgasspecialtyproducts.commolport.com Its simple structure and reactive amine group allow it to be incorporated into larger molecular frameworks through various chemical reactions. molport.com This makes it an essential building block for creating complex molecules with specific functions. openstax.orgfrontierspecialtychemicals.com

The reactivity of the amine group allows it to participate in fundamental organic reactions, such as:

Nucleophilic Substitution and Addition: Amines are effective nucleophiles that can form new carbon-nitrogen bonds. molport.com

Amide Formation: Reaction with carboxylic acids or their derivatives to form amides, a critical linkage in many biological and synthetic polymers. molport.com

A historical example of its use is in the one-step synthesis of tropinone, a precursor to atropine, which involved the reaction of succindialdehyde, methylamine, and acetone (B3395972) dicarboxylic acid. lkouniv.ac.in More broadly, methylamine and its derivatives are used to introduce the methylamino group into molecules, tailoring their chemical and physical properties for specific applications in materials science and biochemistry. smolecule.comchemscene.com

Synthesis of Thiazolines and Thiazines

Thiazolines and thiazines are sulfur- and nitrogen-containing heterocyclic compounds that are significant scaffolds in many natural products and pharmacologically active molecules. nih.govmdpi.com Their synthesis often involves multicomponent reactions (MCRs) where primary amines are key reactants.

Thiazolines: The synthesis of thiazoline (B8809763) derivatives can be achieved through various routes, including multicomponent reactions that utilize primary amines. One such method is a three-component reaction involving a primary amine, carbon disulfide, and a substituted bromo acylketone. rsc.org In this reaction, various primary amines like aniline (B41778), benzylamine (B48309), and butylamine (B146782) are treated with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which then reacts with the bromo acylketone to yield the HBr salt of the corresponding thiazoline derivative. nih.govrsc.org As methylamine is a primary amine, it can be employed in this type of reaction to produce N-methylated thiazoline derivatives.

Another approach involves the classical Asinger reaction, a four-component process that combines sulfur, ammonia (or an amine), and oxo compounds to generate 3-thiazolines. fu-berlin.deacs.org Modified versions of this reaction use preformed imines to improve efficiency and tolerate a wider range of starting materials. acs.org

Thiazines: Similar to thiazolines, the synthesis of 1,3-thiazine derivatives can be accomplished through multicomponent reactions where a primary amine is a crucial starting material. A four-component reaction for synthesizing 3,6-dihydro-2H-1,3-thiazine-2-thione derivatives has been reported, which uses an amine, carbon disulfide, an arylglyoxal, and malononitrile (B47326) in aqueous ethanol (B145695) at room temperature. researchgate.net The use of various primary amines in this catalyst-free, green procedure allows for the creation of a diverse library of thiazine (B8601807) compounds. researchgate.net

Furthermore, 1,3-thiazinan-4-one derivatives can be synthesized through the reaction of primary amines, aldehydes, and 3-mercaptopropionic acid. nih.gov The versatility of these reactions in accommodating different primary amines suggests that methylamine, and by extension its hydrobromide salt as a source, is a viable reactant for creating N-methylated thiazine structures. researchgate.netnih.gov

Synthesis of 4H-Pyrans Derivatives

4H-pyran derivatives are a class of oxygen-containing heterocyclic compounds that are present in numerous natural products and are known to exhibit a wide range of biological and pharmacological activities. nih.govscirp.org The most common and efficient method for synthesizing substituted 4H-pyrans is a one-pot, three-component condensation reaction. nih.govroyalsocietypublishing.orgscirp.org

This reaction typically involves the combination of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound (such as ethyl acetoacetate (B1235776) or dimedone). nih.govroyalsocietypublishing.org The transformation proceeds through a tandem sequence of a Knoevenagel condensation, a Michael addition, and subsequent intramolecular cyclization and dehydration. organic-chemistry.org

The reaction is generally facilitated by a catalyst, and a wide variety of catalysts have been employed to promote the synthesis of 4H-pyrans under mild and environmentally friendly conditions. These include:

Basic catalysts like potassium fluoride (B91410) on alumina (B75360) (KF-Al₂O₃). scirp.org

Natural, inexpensive catalysts such as ferric oxide (Fe₂O₃). ijcce.ac.irorganic-chemistry.org

Biopolymers like sodium alginate, which act as green organocatalysts in water. nih.gov

Magnetically recyclable bionanocatalysts, for instance, starch-coated copper ferrite (B1171679) (CuFe₂O₄@starch). royalsocietypublishing.org

Brønsted acids like dodecylbenzenesulfonic acid (DBSA) in a microemulsion system. researchgate.net

While these methods highlight the use of various catalytic systems, a review of the pertinent scientific literature does not indicate the use of this compound as a reactant or catalyst in the synthesis of 4H-pyran derivatives. The established synthetic routes consistently rely on the three-component system of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound, with catalysis provided by acidic, basic, or organocatalytic species.

Analytical Methodologies for Chemical Systems

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of methylamine (B109427), often derived from methylamine hydrobromide, from various matrices. Due to the high polarity and volatility of methylamine, direct analysis can be challenging, often necessitating derivatization to improve chromatographic performance and detection sensitivity. google.comrestek.com

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds. For the analysis of methylamine, which lacks a strong chromophore, pre-column derivatization is a common strategy to enhance its detectability by UV-Visible or fluorescence detectors. thermofisher.comacademicjournals.org

Several derivatizing reagents are employed to react with primary amines like methylamine. These include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-nitro-7-chloro-benzo-2-oxa-1,3-diazole (NBD-Cl). thermofisher.comresearchgate.netepa.gov The reaction with these reagents introduces a chromophoric or fluorophoric tag to the methylamine molecule, allowing for sensitive detection. thermofisher.com

For instance, a method using FMOC-Cl derivatization has been developed for the determination of short-chain amines, including methylamine. researchgate.netrsc.org This method involves the reaction of amines with FMOC-Cl to form stable derivatives that can be separated on a reversed-phase HPLC column and detected by a UV detector. researchgate.netrsc.org The reaction kinetics show that a minimum of 40 minutes is required for the derivatization of methylamine, and the detection limit for methylamine using this method was found to be 0.12 ng. rsc.orgdeepdyve.com

Another approach involves online derivatization using OPA in an HPLC autosampler. nih.gov This automated process allows for the rapid and reproducible derivatization of amines prior to their separation and quantification. nih.gov The use of a basic buffer mobile phase in reversed-phase HPLC can lead to higher resolution and better reproducibility for the separation of these derivatized amines. thermofisher.com

Table 1: HPLC Methods for Methylamine Analysis with Derivatization

Derivatizing ReagentDetection MethodDetection Limit (Methylamine)Reference
9-fluorenylmethyl chloroformate (FMOC-Cl)UV0.12 ng rsc.orgdeepdyve.com
o-phthalaldehyde (OPA)Fluorescence0.9 ng nih.gov
4-nitro-7-chloro-benzo-2-oxa-1,3-diazole (NBD-Cl)Fluorescence or Visible28 ppb (35 µg/m³) epa.gov

Gas Chromatography (GC) for Volatile Amine Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. restek.com However, the direct GC analysis of volatile amines like methylamine can be problematic due to their basicity and high polarity, which can lead to peak tailing and poor reproducibility. google.comrestek.com Derivatization is often employed to overcome these challenges. rsc.org

One common derivatization agent for amines in GC analysis is benzenesulfonyl chloride (BSC). gdut.edu.cn This reagent reacts with amines to form less polar derivatives, which are more amenable to GC separation. gdut.edu.cn A method using BSC derivatization followed by GC-Mass Spectrometry (GC-MS) has been developed for the simultaneous detection of 14 amines, including methylamine, in both gaseous and particulate phases. gdut.edu.cn

Headspace GC (HS-GC) is a particularly suitable technique for analyzing volatile amines in various sample matrices due to its simplicity and ease of operation. rsc.org An HS-GC-FID (Flame Ionization Detection) method has been developed for the separation of 14 common volatile amines. rsc.org To mitigate the chemical activity of volatile amines with the sample matrix, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as an additive. rsc.org

Furthermore, headspace solid-phase microextraction (HS-SPME) coupled with GC and a nitrogen-phosphorus detector (NPD) offers a sensitive method for analyzing methylamines in aqueous samples like seawater. acs.orgnih.gov This automated method allows for the pre-concentration of volatile amines from the headspace of a sample vial onto a solid-phase microextraction fiber, followed by thermal desorption into the GC injector. acs.orgnih.gov

A fast GC method for the quantification of methylamine in fermentation broths has also been developed and validated. nih.gov This method demonstrated good linearity and reproducibility, with a detection limit of 10 µM. nih.gov

Table 2: GC Methods for Volatile Amine (including Methylamine) Analysis

TechniqueDetectorDerivatizing AgentKey FindingsReference
GC-MSMass SpectrometryBenzenesulfonyl chloride (BSC)Simultaneous detection of 14 amines in gaseous and particulate phases. gdut.edu.cn
HS-GC-FIDFlame IonizationNone (with DBU additive)Separation of 14 common volatile amines. rsc.org
HS-SPME-GC-NPDNitrogen-PhosphorusNoneSensitive analysis of methylamines in seawater with detection limits in the nanomolar range. acs.orgnih.gov
GCNot specifiedNot specifiedQuantification of methylamine in fermentation broths with a detection limit of 10 µM. nih.gov

Detection of Lead Using Perovskite Formation

A novel and sensitive method for detecting lead relies on the formation of a photoluminescent perovskite, specifically methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃). nih.govacs.org This technique involves spraying a solution of this compound (CH₃NH₃Br) onto a material of interest. nih.govchemrxiv.org If lead is present, it reacts with the this compound to form the perovskite, which then emits a bright green light when exposed to ultraviolet (UV) light. nih.govacs.org

This method is highly sensitive, capable of detecting as little as 1.0 nanogram of lead per square millimeter (ng/mm²) with the naked eye and 50 picograms per square millimeter (pg/mm²) using a digital camera. nih.govchemrxiv.org The reaction is versatile and can detect various oxidation states of lead (Pb⁰, Pb²⁺, and Pb⁴⁺), as they can all react to form the photoluminescent perovskite. nih.govacs.org The color of the photoluminescence can be tuned by adjusting the halide component in the reagent; for example, mixing chloride and bromide yields blue light, while a combination of bromide and iodide produces red light. nih.govacs.org

This inexpensive and rapid testing method has been successfully applied to detect lead in a wide range of materials, including soil, paint, glazing, cables, glass, plastics, and dust, without producing false negatives or positives in over 50 tested materials. nih.govchemrxiv.org The reagent is prepared by dissolving methylammonium bromide in isopropanol. nih.govacs.org

Analytical Methods for Studying Degradation Products in Perovskite Materials

The stability of methylammonium-based perovskite materials, such as methylammonium lead iodide (CH₃NH₃PbI₃), is a critical factor for their application in devices like solar cells. researchgate.netrsc.org Understanding the degradation pathways and identifying the resulting products are crucial for improving their long-term performance. researchgate.net Various analytical techniques are employed to study these degradation processes.

When subjected to stressors like heat, light, and moisture, methylammonium lead halide perovskites can decompose, releasing volatile products. rsc.orgrsc.org One of the primary degradation pathways involves the release of methylamine (CH₃NH₂) gas. escholarship.orgaip.org

Advanced in-situ characterization techniques are vital for tracking the real-time changes in the structure, morphology, and properties of perovskite materials during degradation. researchgate.net These methods allow for the direct observation of the dynamic degradation processes. researchgate.net

Time-of-flight secondary ion mass spectrometry (TOF-SIMS) is a powerful technique for investigating degradation pathways at the nanoscale. researchgate.net It provides in-depth chemical and structural analysis, enabling the visualization of the initial formation of degradation products like lead iodide (PbI₂). researchgate.net

Rotational spectroscopy has been used to unambiguously identify the gaseous degradation products released upon heating methylammonium-based perovskites. acs.orgresearchgate.net This technique confirmed the release of both methyl iodide (CH₃I) and methylamine (CH₃NH₂) when the material was heated. acs.org

Other analytical methods used to characterize the properties of perovskite films before and after degradation include:

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to study morphology and roughness. researchgate.net

X-ray Diffraction (XRD) to characterize the crystalline phase and identify the formation of new crystalline products like PbI₂. aip.orgresearchgate.net

UV-Vis Spectroscopy to determine the optical properties and observe changes in the absorption spectra. researchgate.net

Under light or electron beam exposure, ion migration can occur, leading to degradation. nih.gov The degradation products, including methylamine and hydroiodic acid (HI), can be removed from the surface, especially under vacuum conditions. nih.gov

Standardization and Calibration Procedures in Chemical Analysis

Accurate and reliable quantification in chemical analysis is underpinned by robust standardization and calibration procedures. wjarr.com These procedures are essential for validating analytical methods and ensuring the quality of the results. wjarr.com

For the quantification of methylamine using chromatographic techniques, a calibration curve is constructed. epa.gov This is achieved by preparing a series of working standards with known concentrations of methylamine. thermofisher.com The stock standard solution is typically prepared by accurately weighing and dissolving a primary standard, such as methylamine hydrochloride, in a suitable solvent. rsc.org

The process generally involves:

Preparation of a Stock Standard Solution : A concentrated solution of the analyte is prepared from a high-purity standard. thermofisher.com

Preparation of Working Standards : A series of dilutions are made from the stock solution to create standards across a range of concentrations that bracket the expected concentration of the analyte in the samples. thermofisher.comaccustandard.com

Analysis of Standards : The prepared standards are analyzed using the chosen analytical method (e.g., HPLC or GC). epa.gov

Construction of a Calibration Curve : A graph is plotted with the instrument response (e.g., peak area) on the y-axis against the concentration of the analyte on the x-axis. epa.govwjarr.com

Linearity Assessment : The linearity of the method is evaluated to ensure that the test results are directly proportional to the analyte concentration within a given range. wjarr.com The coefficient of determination (R²) is often used to assess the quality of the linear fit, with values close to 1 indicating good linearity. nih.gov

Method validation also includes determining the Limit of Detection (LOD) , which is the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantitation (LOQ) , the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. wjarr.com These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. wjarr.com

For methods involving derivatization, it is crucial to ensure that the derivatization reaction goes to completion or is reproducible for both the standards and the samples. thermofisher.com

Degradation Pathways and Stability Analysis

Thermal and Environmental Degradation of Methylammonium (B1206745) Halide Perovskites

The thermal and environmental stability of methylammonium halide perovskites is a significant area of research. Degradation can be triggered by factors such as temperature, moisture, and light. scispace.comossila.com

Identification of Gaseous Degradation Products (e.g., CH3NH2/HX, CH3X/NH3)

Under thermal stress, methylammonium halide perovskites can decompose, releasing gaseous byproducts. Two primary degradation pathways have been identified:

Route 1: Methylamine (B109427) and Hydrogen Halide (CH₃NH₂/HX) This pathway involves the deprotonation of the methylammonium cation (CH₃NH₃⁺) to form methylamine (CH₃NH₂) and a hydrogen halide (HX). acs.org This is often considered the more dominant degradation route, especially at lower temperatures. acs.org

Route 2: Methyl Halide and Ammonia (B1221849) (CH₃X/NH₃) In this pathway, the methylammonium cation decomposes into a methyl halide (CH₃X) and ammonia (NH₃). acs.org

High-resolution rotational spectroscopy has been instrumental in unambiguously identifying these gaseous products. acs.org For instance, in the case of methylammonium lead iodide (MAPbI₃), both methylamine (CH₃NH₂) and methyl iodide (CH₃I) have been detected as degradation products upon heating. acs.org

Interactive Table: Gaseous Degradation Products of Methylammonium Halide Perovskites

Degradation PathwayGaseous ProductsDescription
Route 1CH₃NH₂ (Methylamine) + HX (Hydrogen Halide)Deprotonation of the methylammonium cation.
Route 2CH₃X (Methyl Halide) + NH₃ (Ammonia)Decomposition of the methylammonium cation.

Reversibility and Irreversibility of Degradation Routes

The degradation of methylammonium halide perovskites can be either reversible or irreversible, depending on the conditions and the specific degradation pathway.

The degradation pathway involving the formation of methylamine and hydrogen halide (CH₃NH₂/HX) is often considered reversible. acs.orgacs.org In a closed system, these gaseous products can recombine to reform the methylammonium halide salt. acs.org This self-healing characteristic is a significant aspect of perovskite stability. osti.gov However, if the gaseous products escape from the material, the degradation becomes irreversible. diva-portal.org

The pathway leading to methyl halide and ammonia (CH₃X/NH₃) is generally considered irreversible. osti.gov The back-reaction to form the methylammonium salt is less favorable. acs.org The presence of moisture and oxygen can also lead to irreversible degradation, forming species like lead hydroxide (B78521). ossila.comnih.gov

Mechanistic Studies of Degradation Processes

Understanding the underlying mechanisms of degradation is crucial for designing more stable perovskite materials.

Role of Acid-Base Properties in Stability

The acid-base properties of the constituent ions play a significant role in the stability of methylammonium halide perovskites. The degradation pathway involving methylamine and hydrogen halide can be viewed as a reverse acid-base neutralization reaction. acs.org The stability of the perovskite is therefore related to the acidity of the hydrogen halide and the basicity of the methylamine. acs.org

Perovskite catalysts are known for their redox properties, but their acid-base reactivity is also a critical factor in their catalytic performance and stability. researchgate.netfung-group.orgacs.org The surface of perovskites can have both acidic and basic sites, which can influence their interaction with the environment and their degradation pathways. fung-group.orgacs.org

Influence of Halide Identity on Degradation Barriers

The identity of the halide ion (iodide, bromide, or chloride) significantly impacts the degradation barriers and, consequently, the stability of the methylammonium halide perovskite.

Studies have shown that bromide-based perovskites (like those derived from methylamine hydrobromide) are generally more stable than their iodide-based counterparts. acs.orgnanoge.org This enhanced stability is attributed to several factors:

Higher Activation Energy for Degradation: The energy barrier for the degradation of methylammonium lead bromide (MAPbBr₃) is higher than that for MAPbI₃. acs.org

Lower Acidity of HBr: The Brønsted-Lowry acidity of hydrogen bromide (HBr) is lower than that of hydrogen iodide (HI). This makes the deprotonation of the methylammonium cation in the presence of bromide less favorable. acs.org

Stronger Pb-Br Bonds: The stronger bond between lead and bromide ions increases the defect formation energy, which in turn suppresses degradation due to ion migration. mdpi.com

X-ray photoelectron spectroscopy (XPS) studies have shown that upon heating, the perovskite phase in MAPbI₃ degrades more readily than in MAPbBr₃. nanoge.org

Interactive Table: Influence of Halide on Perovskite Stability

HalideRelative StabilityReason
Iodide (I⁻)Less StableLower degradation barrier, higher acidity of HI.
Bromide (Br⁻)More StableHigher degradation barrier, lower acidity of HBr, stronger Pb-Br bond. acs.orgnanoge.orgmdpi.com

Strategies for Enhancing the Stability of this compound-Derived Materials

Several strategies are being explored to enhance the stability of perovskite materials derived from this compound. These strategies aim to suppress the identified degradation pathways and improve the material's resilience to environmental factors.

Compositional Engineering: Alloying with other cations (like formamidinium or cesium) or halides can improve the structural and thermal stability of the perovskite. rsc.orgwiley.com Mixed-cation and mixed-halide perovskites often exhibit enhanced stability compared to their single-component counterparts.

Dimensionality Engineering: The use of two-dimensional (2D) or quasi-2D perovskite structures, where organic spacer molecules are inserted between the perovskite layers, has been shown to significantly improve stability. researchgate.net These organic layers can act as a barrier to moisture and suppress ion migration. researchgate.net

Surface Passivation: Treating the surface of the perovskite with specific molecules, such as Lewis bases or organic ligands, can passivate defects and prevent degradation from initiating at the surface. ntu.edu.sgaip.org For example, benzylamine (B48309) has been shown to passivate surface traps in MAPbBr₃ single crystals. aip.org

Encapsulation: Encapsulating the perovskite material with a protective layer, such as a polymer or an inorganic material, can physically block the ingress of moisture and oxygen, thereby preventing degradation. nih.gov

Solvent Engineering and Additives: The choice of solvents and the use of additives during the fabrication process can influence the crystallinity and morphology of the perovskite film, which in turn affects its stability. researchgate.netwiley.com For instance, using methylamine gas during fabrication can lead to high-quality and stable MAPbBr₃ nanocrystals. researchgate.net

Controlled Hydration: Paradoxically, controlled exposure to water can sometimes enhance the stability and photoluminescence of bromide-based perovskites by forming a protective hydrated layer on the surface. researchgate.net

Research Laboratory Safety Protocols and Best Practices

General Laboratory Conduct and Operational Guidelines

Safe laboratory practices are foundational to minimizing chemical exposure and preventing accidents. When handling Methylamine (B109427) hydrobromide and other chemicals, a disciplined and informed approach to laboratory work is essential.

Core Principles of Laboratory Conduct:

Awareness and Preparation: Before beginning any procedure, it is crucial to be familiar with the hazards of the substances involved. This includes reviewing the Safety Data Sheet (SDS) for Methylamine hydrobromide to understand its specific risks, such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation. ossila.com

Work Area Maintenance: Laboratory workspaces must be kept clean and organized. kent.educdc.gov All chemical containers should be clearly and accurately labeled. iastate.edu At the end of a procedure or workday, the area should be thoroughly cleaned. mtu.edu

Personal Habits: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in areas where hazardous chemicals are handled and stored. cdc.govusu.edu Hands should be washed thoroughly with soap and water after handling chemicals and before leaving the laboratory. jaishreerasayan.orgaksci.com

Working Alone: To ensure safety, never work alone in the laboratory, especially when handling hazardous materials like this compound. kent.eduiastate.edu

Unattended Operations: Procedures that are left to run unattended require careful planning and prior approval from a laboratory supervisor. kent.edu

Equipment Use: All laboratory equipment, including glassware, should be inspected for damage before use and utilized only for its intended purpose. kent.edumtu.eduusu.edu Damaged glassware poses an increased risk of breakage and chemical spills. kent.edu

Guideline CategoryKey Practices
Preparation Review Safety Data Sheets (SDS) before work. iastate.edu
Understand the specific hazards of all chemicals.
Work Area Maintain a clean and uncluttered workspace. kent.edu
Properly label all chemical containers. iastate.edu
Personal Hygiene No eating, drinking, or smoking in the lab. cdc.govusu.edu
Wash hands thoroughly after handling chemicals. jaishreerasayan.orgaksci.com
Safety Procedures Avoid working alone with hazardous materials. kent.eduiastate.edu
Obtain approval for unattended operations. kent.edu
Equipment Inspect all equipment for damage before use. kent.edu
Use equipment only for its intended purpose. kent.edumtu.eduusu.edu

Personal Protective Equipment (PPE) Requirements for Handling

Personal Protective Equipment (PPE) is a critical line of defense against chemical exposure. The selection and proper use of PPE are mandatory when handling this compound, which is classified as a skin and eye irritant. ossila.com

The eyes are particularly vulnerable to chemical splashes and dust. princeton.edu

Safety Glasses and Goggles: Chemical splash goggles are required when there is a potential for splashes, mists, or dust exposure to the eyes. cornell.eduwvu.edu Standard safety glasses with side shields offer minimum protection and may not be sufficient when handling corrosive solids like this compound. wvu.edudenios.ca

Face Shields: For operations with a higher risk of splashing, such as when handling larger quantities or highly reactive substances, a face shield should be worn in addition to safety goggles. cornell.eduwvu.eduoshatrainingschool.com A face shield alone does not provide adequate eye protection. cornell.edu

Direct skin contact with this compound can cause irritation and should be avoided. ossila.com

Gloves: Chemical-resistant gloves are mandatory. nih.gov Materials such as nitrile, neoprene, or PVC are often recommended for handling corrosive substances. oshatrainingschool.comwsu.edu It is essential to inspect gloves for any signs of damage before each use and to wash hands after removal. usu.edunih.govechemi.com

Protective Clothing: A laboratory coat or a chemical-resistant apron should be worn to protect the skin and personal clothing from spills. cdc.govoshatrainingschool.com This clothing should be removed immediately if significant contamination occurs. kent.edu

Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects. kent.educdc.gov

This compound may cause respiratory irritation, particularly if it becomes airborne as dust. ossila.com

Assessment of Need: Respiratory protection may be necessary if engineering controls like fume hoods cannot maintain exposure below permissible limits or if there is a potential for generating significant amounts of dust. princeton.eduoshatrainingschool.com

Respirator Type: If a respirator is required, it must be an approved air-purifying respirator with the correct filter or cartridge for ammonia (B1221849) and methylamine. typhoonplantprotection.compack-n-tape.comsheidasafety.com A NIOSH-approved respirator with a P2 filter is recommended when dust is generated. The use of respirators requires a formal program that includes training, fit-testing, and medical evaluation. nj.gov

PPE TypeSpecification for this compoundRationale
Eye/Face Protection Chemical splash goggles. cornell.eduwvu.edu Face shield worn over goggles for high-splash risk tasks. cornell.eduoshatrainingschool.comProtects against dust and potential splashes that can cause serious eye irritation. ossila.com
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, PVC). oshatrainingschool.comwsu.eduPrevents skin contact, which can cause irritation. ossila.com
Body Protection Laboratory coat or chemical-resistant apron. oshatrainingschool.com Closed-toe shoes. kent.eduProtects skin and clothing from spills. Prevents injuries from spills and dropped objects.
Respiratory Protection Required when dust generation is likely and ventilation is insufficient. princeton.edu Use NIOSH-approved respirator with appropriate cartridges for ammonia/methylamine. pack-n-tape.comsheidasafety.comPrevents inhalation of dust, which may cause respiratory tract irritation. ossila.com

Safe Handling Procedures in Chemical Synthesis

Safe handling practices during chemical synthesis are paramount to prevent the release of and exposure to hazardous substances like this compound.

Proper ventilation is the primary engineering control for minimizing inhalation exposure to chemical vapors and dust. auburn.edu

Mandatory Use: All procedures involving this compound that could generate dust or aerosols should be conducted within a properly functioning chemical fume hood. kent.eduprinceton.educornell.edu

Proper Fume Hood Technique:

Confirm that the fume hood is operating correctly before starting work. mtu.edu

Work with chemicals at least six inches inside the hood sash to ensure effective containment. cdc.gov

Keep the sash at the lowest possible height that allows for comfortable work. kent.edu

Avoid making rapid movements in front of the hood, as this can disrupt the airflow and compromise containment. maastrichtuniversity.nl

Do not use the fume hood for storing chemicals, as this can obstruct airflow and reduce its efficiency. kent.eduprinceton.edumrclab.com

Prevention of Dust Dispersion

This compound is a crystalline solid that can form dust upon handling. tcichemicals.comossila.com Preventing the dispersion of this dust is crucial to minimize inhalation exposure and contamination of the laboratory environment. sigmaaldrich.com A combination of engineering controls, administrative controls, and proper handling techniques should be employed.

Engineering Controls:

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure. sigmaaldrich.comfujifilm.com Local exhaust ventilation systems can also be used to capture dust at its source. tcichemicals.comfujifilm.com

Enclosure: For procedures involving larger quantities or with a high potential for dust generation, glove boxes or other contained systems provide the highest level of protection. fujifilm.com

Administrative Controls:

Purchasing: Whenever possible, purchasing this compound in a pre-mixed liquid solution can eliminate the risks associated with handling the powder. sigmaaldrich.com Alternatively, procuring the compound in pre-weighed vials with septa allows for the direct addition of solvent, avoiding dust exposure. sigmaaldrich.com

Designated Areas: A specific, clearly marked area within the laboratory should be designated for handling hazardous powders like this compound. sigmaaldrich.com This area should be away from high-traffic zones, desks, and computer workstations. sigmaaldrich.com

Cleaning: Wet cleaning methods or the use of a HEPA-filtered vacuum are recommended for cleaning surfaces where the powder has been handled. sigmaaldrich.com Dry sweeping should be avoided as it can re-aerosolize dust particles.

Handling Techniques:

Hygroscopic Nature: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. fujifilm.com This property can cause the powder to clump, which may reduce fine dust formation but also requires storage in a tightly sealed, dry environment, possibly under an inert gas. ossila.comsigmaaldrich.comfujifilm.com

Weighing: When weighing, use disposable items like weigh paper or anti-static weigh boats and dispose of them immediately after use. sigmaaldrich.com The "tare method" is recommended, where a lidded container is tared on the balance, taken into the fume hood to add the powder, and then re-weighed. sigmaaldrich.com This minimizes the time the powder is exposed to the open lab environment.

Transfers: Transferring the powder should be done carefully, using scoops or spatulas to minimize dropping or puffing the material. sigmaaldrich.com Keeping the container closed whenever not in use is a simple but effective measure. sigmaaldrich.com

Control MethodDescription
Engineering Controls Physical changes to the workspace to reduce exposure.
VentilationUse of chemical fume hoods or local exhaust to capture dust.
EnclosureUse of glove boxes for high-risk procedures.
Administrative Controls Changes in work policies and procedures to reduce exposure.
PurchasingOrdering pre-weighed amounts or solutions to avoid powder handling.
Designated AreasRestricting powder handling to specific, marked zones.
CleaningEmploying wet methods or HEPA vacuums for decontamination.
Handling Techniques Specific methods for manipulating the substance safely.
WeighingUsing the tare method and disposable weigh boats inside a hood.
StorageKeeping containers tightly sealed due to hygroscopic properties.

Emergency Procedures and Spill Response

A clear and practiced emergency plan is essential for handling incidents involving this compound. All laboratory personnel should be familiar with the location of safety equipment, such as emergency showers and eyewash stations, and the specific procedures for responding to exposures and spills. fujifilm.comprinceton.edu

Immediate action is critical in the event of personal exposure to this compound. The substance is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. ossila.comsigmaaldrich.com First aiders should wear appropriate personal protective equipment (PPE), such as gloves and goggles, to prevent secondary exposure. tcichemicals.comfujifilm.com

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. ossila.comsigmaaldrich.com If the person feels unwell or if symptoms persist, seek medical advice. ossila.comfujifilm.com
Skin Contact Immediately remove all contaminated clothing. tcichemicals.comsigmaaldrich.com Rinse the skin thoroughly with plenty of water. tcichemicals.comossila.com If skin irritation occurs, get medical advice or attention. tcichemicals.comossila.com
Eye Contact Rinse cautiously with water for several minutes. tcichemicals.comossila.com If present and easy to do, remove contact lenses. tcichemicals.comossila.com Continue rinsing. tcichemicals.comossila.com If eye irritation persists, seek immediate medical attention from an ophthalmologist. tcichemicals.comsigmaaldrich.com
Ingestion Rinse the mouth with water. ossila.comsigmaaldrich.com Immediately make the victim drink water (two glasses at most). sigmaaldrich.com Do not induce vomiting. fujifilm.com Call a poison center or doctor if you feel unwell. ossila.comsigmaaldrich.com

Response to a this compound spill depends on the size and location of the spill. For minor spills, trained laboratory personnel equipped with the proper PPE can typically perform the cleanup. bitesizebio.com For major spills, the area should be evacuated, and emergency services should be contacted. cornell.edu

Personal Protective Equipment (PPE) for Cleanup:

Respiratory Protection: A dust respirator is recommended. tcichemicals.com

Hand Protection: Chemical-resistant gloves must be worn. tcichemicals.com

Eye Protection: Safety glasses or goggles are required. A face shield may be necessary if there is a risk of splashing. tcichemicals.com

Skin and Body Protection: A lab coat or other protective clothing should be worn. tcichemicals.com

Cleanup Procedure for Solid Spills:

Alert Personnel: Notify others in the immediate area of the spill. cornell.edu

Secure the Area: If necessary, evacuate and restrict access to the spill area. cornell.edu Avoid actions that could generate dust. ossila.comsigmaaldrich.com

Containment: For a solid spill, carefully sweep up the material to avoid dispersing dust. tcichemicals.comossila.com Use tools that will not generate sparks if there is a flammability concern.

Collection: Place the collected material into a suitable, airtight, and properly labeled container for disposal. tcichemicals.comprinceton.edu

Decontamination: After the bulk material is removed, clean the affected area with water and a mild detergent. princeton.educlarkson.edu Collect the rinse water for proper disposal if the spill is large or involves a highly toxic substance. cornell.edu

Disposal: Dispose of the collected spill debris and contaminated cleaning materials as hazardous waste in accordance with all local, state, and federal regulations. ossila.comsigmaaldrich.com

Responsible Waste Management and Disposal

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. Waste material must be disposed of in accordance with national and local regulations. sigmaaldrich.com

Waste Segregation and Storage:

Chemical waste containing this compound should not be mixed with other waste streams. sigmaaldrich.com

All waste should be stored in its original or a compatible container that is tightly closed and clearly labeled. sigmaaldrich.comcwu.edu The label should include the words "Hazardous Waste" and identify the contents. cwu.edu

Uncleaned, empty containers should be handled as if they still contain the product. sigmaaldrich.com

Disposal Methods:

The primary recommended disposal method is to send the waste to an approved and licensed waste disposal facility. ossila.comsigmaaldrich.com

One possible treatment method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system. tcichemicals.com

It is imperative to consult with institutional environmental health and safety (EHS) personnel and local or regional authorities to ensure compliance with all disposal regulations. tcichemicals.comcwu.edu

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing methylamine hydrobromide to ensure purity and reproducibility?

  • Methodological Answer : this compound is typically synthesized by reacting methylamine gas with hydrobromic acid under controlled conditions. For characterization, use elemental analysis (C, H, N, Br), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-transform infrared (FTIR) spectroscopy to confirm molecular structure. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection. Ensure all synthetic steps are performed in anhydrous environments to avoid hydrolysis .
  • Experimental Design Tip : Include controls such as known standards (e.g., Sigma-Aldrich’s certified reference materials) for cross-validation of analytical results .

Q. How does temperature and solvent selection influence the solubility of this compound in experimental setups?

  • Methodological Answer : Solubility data for methylamine derivatives (e.g., in DMF, water, or chlorobenzene) can be extrapolated using temperature-dependent mole fraction measurements. For instance, solubility in polar solvents like DMF increases with temperature, as shown in experimental mole fraction tables (e.g., 0.25–0.35 mole fraction at 25–60°C). Use dynamic light scattering (DLS) to monitor aggregation in non-polar solvents .
  • Data Contradiction Note : Discrepancies in solubility data may arise from variations in solvent purity or measurement techniques (e.g., gravimetric vs. spectroscopic methods). Always report solvent source and purification steps .

Q. What are the best practices for storing this compound to prevent degradation in long-term studies?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C. Monitor stability via periodic NMR or mass spectrometry to detect decomposition products like methylamine or HBr .

Advanced Research Questions

Q. How can this compound be optimized as a precursor in perovskite solar cell fabrication?

  • Methodological Answer : In perovskite synthesis (e.g., (MeNH₃)PbBr₃), stoichiometric ratios of this compound and lead halides (PbBr₂) are critical. Optimize annealing temperature (e.g., 100–150°C) and solvent systems (e.g., DMF:DMSO mixtures) to control crystal morphology. Use X-ray diffraction (XRD) and scanning electron microscopy (SEM) to validate phase purity and grain size .
  • Data Analysis Tip : Compare UV-Vis absorption spectra (e.g., λmax at ~540 nm for bromide perovskites) to assess bandgap tuning .

Q. What advanced chromatographic techniques are suitable for analyzing this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Employ reversed-phase HPLC with ion-pairing agents (e.g., heptafluorobutyric acid) to enhance retention and resolution. For trace analysis, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Validate methods using certified reference materials (CRMs) to ensure accuracy .
  • Experimental Design Tip : Factor in matrix effects (e.g., ion suppression in plasma) by spiking recovery controls .

Q. How do structural modifications of this compound derivatives affect their pharmacological activity?

  • Methodological Answer : Synthesize analogs (e.g., substituting Br⁻ with I⁻ or modifying the methyl group) and evaluate bioactivity via in vitro assays (e.g., enzyme inhibition or receptor binding). Use molecular docking studies to predict interactions with targets like acetylcholinesterase (relevant to Alzheimer’s research). Compare pharmacokinetic profiles (e.g., Cmax, AUC) using animal models .
  • Data Contradiction Note : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility; include molecular dynamics simulations to refine models .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHsol) of this compound?

  • Methodological Answer : Re-evaluate data using standardized calorimetric methods (e.g., isothermal titration calorimetry) and control for variables like humidity and solvent batch. Cross-reference with computational thermodynamics (e.g., COSMO-RS models) to identify outliers .

Methodological Resources

  • Synthesis & Characterization : Follow IUPAC guidelines for compound naming and reporting (e.g., NMR chemical shifts in δ ppm) .
  • Data Reproducibility : Archive raw data (e.g., crystallographic files, chromatograms) in repositories like Zenodo or Figshare, citing DOIs in publications .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in the "Acknowledgments" section, adhering to journal-specific policies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.